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molecular formula C9H9FN4 B8799653 3-Fluoro-4-(3-methyl-1H-1,2,4-triazol-1-YL)aniline

3-Fluoro-4-(3-methyl-1H-1,2,4-triazol-1-YL)aniline

Cat. No. B8799653
M. Wt: 192.19 g/mol
InChI Key: VMZPGAWLHLMJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349880B2

Procedure details

Step Q (1): 10% Palladium on carbon (2.50 g, 23.5 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (15.0 g, 67.5 mmol, from preparation C, step1) dissolved in methanol (400 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 72 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The reaction vessel and it contents were chilled (ice-water bath) and an additional portion of 10% Palladium on carbon (2.50 g, 23.5 mmol) was added. The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 6 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short plug of diatomaceous earth (Celite®). The reaction vessel and the Celite® were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried under high vacuum overnight to afford 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (12.1 g, 63.0 mmol, 93% yield) as a blackish/grey solid. LC-MS (M+H)+ 193.2. 1H NMR (500 MHz, chloroform-d) δ ppm 8.31 (d, J=2.4 Hz, 1 H), 7.47 (t, J=8.7 Hz, 1 H), 6.47-6.58 (m, 2 H), 3.97 (br. s., 2 H), 2.48 (s, 3 H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[C:15](C)=[N:14][CH:13]=[N:12]1.[CH3:17]O>[Pd]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[N:14][C:13]([CH3:17])=[N:12]1)[NH2:8]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=CN=C1C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 72 h under the hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was repeatedly evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (double balloon)
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The vessel was subsequently purged with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel and it contents were chilled (ice-water bath)
CUSTOM
Type
CUSTOM
Details
The flask was repeatedly evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (double balloon)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 6 h under the hydrogen atmosphere
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The vessel was subsequently purged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a short plug of diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The reaction vessel and the Celite® were rinsed with fresh methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1N1N=C(N=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63 mmol
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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